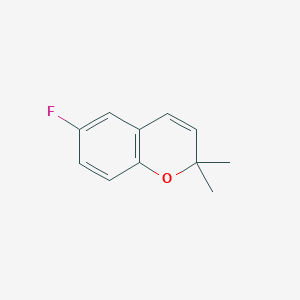








|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[F:7][C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH:15]=1)[CH:13]=O.C(OC(=O)[CH:21]=[C:22]([CH3:24])[CH3:23])C>CN(C)C=O>[CH3:21][C:22]1([CH3:24])[CH:23]=[CH:13][C:12]2[C:11](=[CH:10][CH:9]=[C:8]([F:7])[CH:15]=2)[O:16]1 |f:0.1.2|
|


|
Name
|
|
|
Quantity
|
83.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC(=C(C=O)C1)O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
36.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C=C(C)C)=O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is then stirred for 16 hours at 150°
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
Water is added to the resulting solid residue
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous mixture is extracted with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
The combined ethereal phases are washed in succession with water, 2N hydrochloric acid, 2N sodium hydroxide solution and again with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting oily residue is chromatographed on 1000 g of silica gel (0.040-0.063 mm) with toluene as eluant
|
|
Type
|
CUSTOM
|
|
Details
|
yielding 19.5 g (55% of the
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OC2=CC=C(C=C2C=C1)F)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |